Eicosanoic-20,20,20-d3 Acid

概要

説明

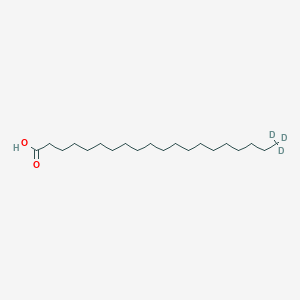

C20H37D3O2 . It is a saturated fatty acid with a 20-carbon chain and three deuterium atoms at the 20th carbon position. This compound is primarily used in scientific research for its isotopic labeling properties, which help in tracing biochemical pathways and studying metabolic processes.

準備方法

Synthetic Routes and Reaction Conditions: Eicosanoic-20,20,20-d3 Acid can be synthesized through the hydrogenation of unsaturated fatty acids or by chemical synthesis involving the elongation of shorter fatty acids. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis or biotechnological methods using microorganisms engineered to produce the desired fatty acid. The process requires precise control of reaction conditions to ensure high yield and purity.

化学反応の分析

Derivatization for Gas Chromatography–Mass Spectrometry (GC-MS)

Eicosanoic-20,20,20-d3 acid undergoes derivatization to enhance volatility and detectability in GC-MS. A validated method involves:

-

Reagents : Pentafluorobenzyl bromide (PFBBr) and diisopropylamine (DIPA).

-

Mechanism : The carboxylic acid group reacts with PFBBr to form a pentafluorobenzyl (PFB) ester, catalyzed by DIPA (a base).

Reaction Equation :

| Parameter | Value/Detail |

|---|---|

| Derivatization yield | >95% |

| Detection limit | 0.023–47.3 µg/g |

| Precision (RSD) | 1.06–7.87% |

This derivatization enables precise quantification in biological matrices, such as serum or plasma, by minimizing interference from non-deuterated analogs.

Stability Under Acidic Hydrolysis

This compound remains stable during acid hydrolysis, a critical step in lipid extraction protocols. For example:

-

Conditions : Hydrolysis with 1 M HCl at 80°C for 45 minutes .

-

Outcome : No isotopic exchange or degradation observed, confirming its robustness as an internal standard .

Role in Metabolic Studies

While not directly participating in biosynthesis, deuterated eicosanoic acid serves as a tracer in studies of fatty acid elongation. For example:

-

ELOVL7 Activity : Human elongase ELOVL7 preferentially elongates C18-CoA to C20-CoA. Deuterated analogs help track enzymatic efficiency and substrate specificity .

Analytical Performance Data

GC-PICI-MS Method Validation :

| Fatty Acid | Calibration Range (µg/g) | R² | LOD (µg/g) | LOQ (µg/g) |

|---|---|---|---|---|

| C20:0-d3 | 0.046–94.5 | 0.9947 | 0.046 | 0.21 |

| Matrix | Recovery Rate (%) |

|---|---|

| Human Serum | 90–122 |

| Plasma | 93–108 |

科学的研究の応用

Scientific Research Applications

Eicosanoic-20,20,20-d3 Acid has diverse applications across several scientific domains:

1. Chemistry:

- Biochemical Pathway Tracing: The deuterium labeling allows researchers to track the metabolism of fatty acids within biological systems. This is crucial for understanding lipid metabolism and the role of fatty acids in cellular functions .

- Enzyme Mechanism Studies: It aids in elucidating enzyme mechanisms involved in lipid metabolism by providing insights into how enzymes interact with labeled substrates.

2. Biology:

- Lipid Metabolism Investigation: Used to study the dynamics of lipid metabolism in various organisms, including its incorporation into cellular membranes and its role in signaling pathways .

- Cell Membrane Dynamics: Helps in understanding how fatty acids influence membrane fluidity and function through isotopic labeling techniques.

3. Medicine:

- Development of Diagnostic Tools: this compound is employed to develop diagnostic assays that measure lipid profiles in clinical samples .

- Disease Mechanism Studies: It plays a role in studying the pathogenesis of diseases such as cardiovascular disorders and diabetes by tracing the involvement of eicosanoids derived from fatty acids .

4. Industry:

- Lipid-Based Product Enhancement: In industrial applications, it is used to improve the stability and functionality of lipid-based products, such as food additives and pharmaceuticals .

Case Study 1: Tracing Fatty Acid Metabolism

A study utilized this compound to trace the metabolic pathways of fatty acids in goldfish larvae. The research demonstrated how different feeding times and diets influenced the incorporation of labeled fatty acids into various lipid classes within the fish's body .

Case Study 2: Investigating Lipid Dynamics

In another research project focused on colon cancer, this compound was used to analyze changes in lipid metabolism due to altered gene expression. The results indicated that the compound could effectively trace changes in lipid profiles associated with tumor formation .

作用機序

The mechanism by which Eicosanoic-20,20,20-d3 Acid exerts its effects involves its incorporation into cellular lipids and metabolic pathways. The deuterium atoms in the compound provide a stable isotope label, which can be detected using mass spectrometry. This allows researchers to track the movement and transformation of the fatty acid within biological systems.

Molecular Targets and Pathways Involved:

Lipid Metabolism: this compound is metabolized by enzymes such as lipases and acyl-CoA synthetases.

Cell Membrane Dynamics: It integrates into cell membranes, affecting membrane fluidity and signaling pathways.

Diagnostic Tools: Used in imaging techniques to visualize lipid distribution in tissues.

類似化合物との比較

Palmitic acid

Stearic acid

Oleic acid

Linoleic acid

Arachidonic acid

生物活性

Eicosanoic-20,20,20-d3 Acid, also known as Arachidic Acid-d3, is a saturated fatty acid that plays a significant role in various biological processes due to its involvement in eicosanoid signaling pathways. This article explores its biochemical properties, molecular mechanisms, and potential applications in research and medicine.

- Molecular Formula : CHDO

- Molecular Weight : 315.55 g/mol

- CAS Number : 202480-70-4

- Physical State : Solid at room temperature

This compound is involved in several biochemical pathways:

- Eicosanoid Signaling : It participates in the formation of eicosanoids, which are lipid mediators derived from arachidonic acid and other polyunsaturated fatty acids (PUFAs). These molecules are crucial for regulating inflammation, immunity, and other cellular functions .

- Interaction with Enzymes : The compound interacts with enzymes such as acyl-CoA synthetase and fatty acid desaturases. These interactions facilitate its incorporation into complex lipids like phospholipids and triglycerides.

- PPAR Activation : this compound can activate peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to lipid metabolism and inflammation.

Cellular Effects

The biological activity of this compound impacts various cellular processes:

- Cell Membrane Dynamics : It alters the fluidity and composition of cell membranes, affecting the function of membrane proteins and receptors. This modulation can influence gene expression and cellular metabolism.

- Gene Expression : Studies indicate that this compound can affect the expression of genes involved in lipid metabolism and inflammatory responses .

Research Applications

This compound is utilized across various scientific fields:

- Biochemistry : It is employed to trace biochemical pathways and study enzyme mechanisms.

- Medicine : The compound is used in developing diagnostic tools and studying disease mechanisms related to metabolic disorders and inflammation .

Comparative Analysis with Similar Compounds

The following table compares this compound with other fatty acids:

| Compound | Molecular Formula | Role in Biology |

|---|---|---|

| Eicosanoic Acid | CHO | Precursor for eicosanoid synthesis |

| Palmitic Acid | CHO | Common saturated fatty acid |

| Stearic Acid | CHO | Saturated fatty acid with health implications |

| Oleic Acid | CHO | Monounsaturated fatty acid |

| Arachidonic Acid | CHO | Precursor for prostaglandins |

Case Studies

- Inflammation and Metabolism : In a study examining the effects of this compound on colonic lipid metabolism, it was found that this compound modulates lipid signaling pathways that are crucial for maintaining gut health. The research indicated a potential role in preventing colorectal cancer by influencing lipid profiles within intestinal tissues .

- Cardiovascular Health : Another investigation highlighted how eicosanoids derived from this compound may play a protective role against cardiovascular diseases by regulating platelet aggregation and vascular function .

特性

IUPAC Name |

20,20,20-trideuterioicosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOBVWXKNCXXDE-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。